2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to the indole ring, making it a unique and versatile molecule in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 5-fluoro-2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The indole ring can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic aromatic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products Formed
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Electrophilic aromatic substitution: Nitro, sulfonyl, or halogenated indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(3-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of the indole ring.
2-chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains two hydroxy groups on the phenyl ring.
1-(2-hydroxy-4-methoxyphenyl)ethanone: Features a methoxy group in addition to the hydroxy group.
Uniqueness
2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-6-11(10(15)5-12)8-4-7(13)2-3-9(8)14-6/h2-4,14H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVAKAZWPQUQQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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